molecular formula C27H25ClN2O4 B12149593 2-(4-Chlorophenyl)-7-methoxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-7-methoxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12149593
M. Wt: 476.9 g/mol
InChI Key: GOYUANPYNTWXHO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methoxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-methoxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, starting with the preparation of the core benzoxazine structure. This is typically achieved through a cyclization reaction involving a phenolic compound and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-7-methoxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo and benzoxazine frameworks. Recent advancements have highlighted efficient synthetic routes that facilitate the introduction of various substituents to enhance biological activity. For instance, methods utilizing nitrile oxide cycloaddition have been employed to create derivatives with improved properties .

Anticancer Properties

One of the most promising applications of this compound is in cancer therapy. Studies have shown that similar pyrazolo-based compounds exhibit significant anti-proliferative activity against various cancer cell lines. For example, compounds with structural similarities have demonstrated IC50 values ranging from 7.84 to 16.2 µM against prostate and breast cancer cell lines . The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Antimicrobial Activity

Research has also indicated that derivatives of this compound possess antimicrobial properties. The presence of the chlorophenyl and methoxy groups contributes to enhanced interaction with microbial membranes, potentially leading to increased efficacy against resistant strains .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, making them candidates for further development in treating inflammatory diseases .

Material Science Applications

The unique structural features of this compound allow for its use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices . The incorporation of pyrazolo and benzoxazine units can enhance charge transport properties and stability under operational conditions .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[1,5-c][1,3]benzoxazines and evaluated their anticancer properties against several cell lines including MDA-MB-231 (breast cancer) and U-87 MG (glioblastoma). The results indicated that specific substitutions on the benzoxazine ring significantly increased cytotoxicity compared to unsubstituted analogs .

Compound IDCell LineIC50 (µM)Mechanism
1MDA-MB-2318.50Apoptosis induction
2U-87 MG12.30Cell cycle arrest
3PC-37.84Inhibition of proliferation

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli . Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-7-methoxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Chlorophenyl)-7-methoxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its unique combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-(4-Chlorophenyl)-7-methoxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the pyrazolo-benzoxazine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound involves several steps including the formation of the pyrazole ring and subsequent functionalization. The synthetic pathway typically begins with the reaction of appropriate hydrazones with substituted phenyl compounds, leading to the formation of the pyrazolo[1,5-c][1,3]benzoxazine scaffold. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that the compound effectively inhibits proliferation in breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines. The IC50 values ranged from 10 to 30 µM across different cell types, indicating potent cytotoxic effects compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 15 to 50 µg/mL, suggesting moderate to strong antibacterial activity .

The biological activity is believed to stem from several mechanisms:

  • Apoptosis Induction : Flow cytometry analyses indicated that treated cancer cells exhibit increased early and late apoptotic markers. This suggests that the compound triggers apoptosis through intrinsic pathways involving mitochondrial dysfunction .
  • Cell Cycle Arrest : Further studies indicated that the compound causes G2/M phase arrest in cancer cells, which correlates with downregulation of cyclin B1 and CDK1 expression .

Case Study 1: Breast Cancer

A study involving MCF7 cells treated with varying concentrations of the compound over 48 hours showed a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-mediated apoptosis.

Case Study 2: Antibacterial Efficacy

In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against multi-drug resistant strains of E. coli. The combination therapy with traditional antibiotics enhanced overall effectiveness, suggesting potential for use in synergistic treatments.

Data Summary Table

Biological ActivityCell Line / PathogenIC50 / MIC (µg/mL)Mechanism
AnticancerMCF710Apoptosis induction
AnticancerA54930Cell cycle arrest
AntimicrobialStaphylococcus aureus15Bacterial inhibition
AntimicrobialEscherichia coli50Bacterial inhibition

Properties

Molecular Formula

C27H25ClN2O4

Molecular Weight

476.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-5-(3-methoxy-4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H25ClN2O4/c1-4-14-33-23-13-10-18(15-25(23)32-3)27-30-22(20-6-5-7-24(31-2)26(20)34-27)16-21(29-30)17-8-11-19(28)12-9-17/h4-13,15,22,27H,1,14,16H2,2-3H3

InChI Key

GOYUANPYNTWXHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)OCC=C)OC

Origin of Product

United States

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